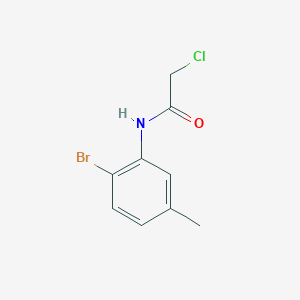![molecular formula C18H20N2O4S3 B7580257 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a highly specialized organic compound. This molecule contains diverse functional groups that enable it to participate in various chemical reactions, making it significant in chemical research and applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step reaction process:
Step 1: Formation of the benzothiazole ring by reacting 2-aminobenzenethiol with methyl sulfone chloride under basic conditions.
Step 2: Introduction of the sulfonyl chloride group to the benzothiazole ring, which typically involves reaction with chlorosulfonic acid.
Step 3: Formation of the 4-tert-butylbenzenesulfonylamide core by reacting tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride.
Step 4: Coupling the benzothiazole and 4-tert-butylbenzenesulfonylamide cores through nucleophilic substitution.
Industrial production methods: Scaling up the synthesis requires optimization of reaction conditions such as temperature, solvent selection, and catalyst use to ensure high yield and purity. Batch or continuous flow reactions are typically used in industrial settings.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: Oxidation reactions can modify the thiazole ring or the sulfonyl groups.
Reduction: Reduction reactions can affect the sulfone and sulfonylamide groups, potentially converting them to sulfide or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzenesulfonamide rings.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, or amines under basic or acidic conditions.
Major products formed from these reactions:
Oxidation products can include sulfoxides and sulfones.
Reduction products might include amines and thiols.
Substitution products vary widely depending on the reagent and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules, particularly in heterocyclic chemistry. Biology: Investigated for its potential inhibitory effects on certain enzymes or proteins. Medicine: Potential therapeutic applications due to its ability to interact with biological targets. Industry: Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which the compound exerts its effects: The compound acts primarily through interactions with specific molecular targets, altering their activity or function. Molecular targets and pathways involved: It may target enzymes, receptors, or other proteins, interfering with their normal function and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with other similar compounds, highlighting its uniqueness:
Similar compounds might include other benzothiazole derivatives or sulfonamides, but 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide's specific structure confers unique reactivity and biological activity. List of similar compounds:
2-methylbenzothiazole
4-tert-butylbenzenesulfonamide
N-methyl-2-benzothiazolamine
This compound's versatility and reactivity make it valuable in both scientific research and industrial applications, contributing to its significance in various fields.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S3/c1-18(2,3)12-5-7-13(8-6-12)27(23,24)20-17-19-15-10-9-14(26(4,21)22)11-16(15)25-17/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDQUHDNUJFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)



![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)

![1-(4-bromo-3-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B7580242.png)

![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)

